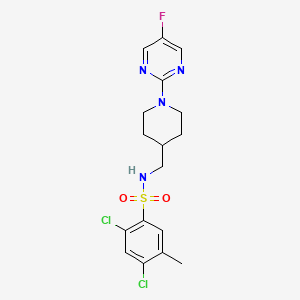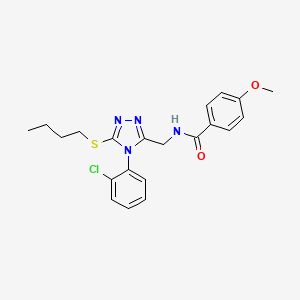
N-((5-(Butylthio)-4-(2-Chlorphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel chemical compound with potential applications in various scientific research fields. Its unique structure, combining elements of triazole, benzamide, and other functional groups, makes it a subject of interest in medicinal chemistry, biology, and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's versatile reactivity makes it a useful intermediate in organic synthesis for creating diverse chemical libraries.
Medicine: N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibits promising pharmacological properties, making it a candidate for the development of new drugs targeting specific pathways.
Industry: Industrially, it can be utilized in the manufacture of materials with specific chemical properties, like polymers or coatings that require unique functionalities.
Wirkmechanismus
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities. They are often used in medicinal chemistry as building blocks for drug discovery .
Mode of action
The mode of action of a compound depends on its structure and the functional groups it contains. For instance, the 1,2,4-triazole ring is a versatile scaffold that is found in a number of therapeutic agents. It can interact with biological targets through various types of bonding interactions .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its exact targets. As mentioned, 1,2,4-triazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may interact with multiple targets and pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical structure. For instance, the presence of functional groups such as the 1,2,4-triazole ring could potentially affect these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of 1,2,4-triazole derivatives, the effects could potentially be quite varied .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific effects would depend on the compound’s chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis. Here is a general outline:
Formation of the Triazole Ring: : The initial step often includes the formation of the triazole ring. This can be achieved through cyclization reactions involving suitable precursors under controlled temperature and pH conditions.
Substitution with Butylthio and Chlorophenyl Groups: : Once the triazole core is formed, the butylthio and 2-chlorophenyl groups are introduced via nucleophilic substitution reactions, often facilitated by the presence of a base.
Attachment of the Benzamide Group: : The final step involves the coupling of the triazole derivative with 4-methoxybenzamide, typically using coupling reagents like carbodiimides in an appropriate solvent.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is critical. Methods such as flow chemistry could be employed for continuous synthesis, improving yield and efficiency.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the sulfur atom in the butylthio group is oxidized to sulfoxides or sulfones.
Reduction: : Reduction reactions might target the triazole ring or the benzamide group under specific conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Conditions often involve the use of bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products Formed: Oxidation leads to sulfoxides or sulfones; reduction can yield amines or simpler aromatic compounds; substitution reactions result in various derivatives depending on the specific substituents introduced.
Eigenschaften
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-3-4-13-29-21-25-24-19(26(21)18-8-6-5-7-17(18)22)14-23-20(27)15-9-11-16(28-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTFIFJCVWYCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2579894.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2579901.png)
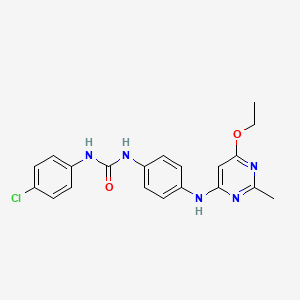
![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2579903.png)
![N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2579904.png)
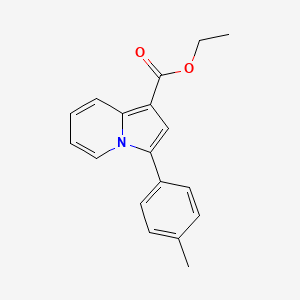
![2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid](/img/structure/B2579906.png)
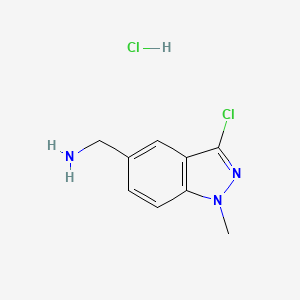
![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)
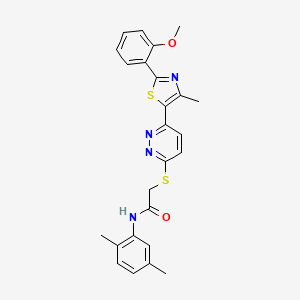
![4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2579911.png)

![2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2579914.png)
